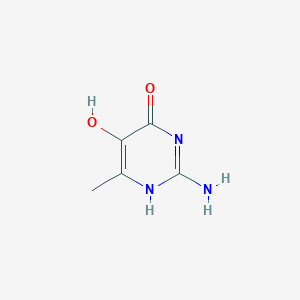

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJOARNJMDDAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-13-1 | |

| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a substituted pyrimidine with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, one-pot synthesis in current literature, this document outlines a robust, multi-step approach grounded in established principles of heterocyclic chemistry. The proposed synthesis commences with the well-documented construction of the 2-amino-4-hydroxy-6-methylpyrimidine core, followed by a strategic functionalization at the C5 position to introduce the hydroxyl group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental insights, mechanistic explanations, and a framework for the practical execution of this synthesis.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Substituted pyrimidines, such as the target molecule 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, are of significant interest due to their potential to act as enzyme inhibitors, receptor ligands, or antimetabolites.[2][3] The specific substitution pattern of the target molecule, featuring amino, hydroxyl, and methyl groups, presents a unique synthetic challenge that necessitates a carefully planned, multi-step approach.

This guide proposes a logical and feasible synthetic strategy, beginning with the construction of a key intermediate, 2-amino-4-hydroxy-6-methylpyrimidine, followed by the regioselective introduction of a hydroxyl group at the C5 position. The rationale behind each synthetic step, the choice of reagents, and the reaction conditions are discussed in detail.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a practical approach to its synthesis. The primary disconnection is at the C5-hydroxyl bond, suggesting a late-stage functionalization of a more readily accessible pyrimidine core. This core, 2-amino-4-hydroxy-6-methylpyrimidine, can be further disconnected via the classical pyrimidine synthesis, leading to simple and commercially available starting materials: guanidine and ethyl acetoacetate.

Caption: Retrosynthetic pathway for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one.

Proposed Forward Synthesis Pathway

The forward synthesis is logically divided into two main stages: the synthesis of the pyrimidine core and the subsequent functionalization at the C5 position.

Part A: Synthesis of the Core Intermediate: 2-Amino-4-hydroxy-6-methylpyrimidine

The most direct and widely employed method for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is the condensation of ethyl acetoacetate with guanidine.[4] This reaction, a variation of the classical Pinner synthesis, proceeds under basic conditions and generally provides good yields of the desired product.[5]

Caption: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be determined by titration.

-

Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride or guanidine carbonate. Stir the mixture for a short period to allow for the formation of free guanidine.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with a small amount of cold ethanol, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or aqueous ethanol.

| Parameter | Condition | Reference |

| Guanidine Source | Guanidine hydrochloride, Guanidine carbonate | [6][7] |

| Base | Sodium ethoxide, Potassium hydroxide | [6][7] |

| Solvent | Ethanol, Acetone/Ethanol mixture | [4] |

| Reaction Temperature | Room temperature to reflux | [4] |

| Reaction Time | 6 - 10 hours | [4][7] |

| Yield | 14% - 52% | [4][6] |

Mechanistic Insight: The reaction is believed to proceed via an initial nucleophilic attack of the guanidine on the ester carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The basic conditions are crucial for the deprotonation of guanidine, increasing its nucleophilicity.

Part B: Functionalization of the C5 Position: Introduction of the Hydroxyl Group

The introduction of a hydroxyl group at the C5 position of the pyrimidine ring is a more challenging transformation due to the electron-rich nature of the ring, which can lead to multiple side reactions. A plausible two-step approach involves an initial halogenation at the C5 position, followed by a nucleophilic substitution to introduce the hydroxyl group. The C5 position of pyrimidines is known to be susceptible to electrophilic substitution.[1]

Step 1: Halogenation at the C5 Position

The C5 position of 2-amino-4-hydroxy-6-methylpyrimidine can be halogenated using standard halogenating agents. Bromination is a common choice for such transformations.

Experimental Protocol:

-

Dissolution: Suspend 2-amino-4-hydroxy-6-methylpyrimidine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Addition of Halogenating Agent: Slowly add a solution of bromine in the same solvent to the suspension at room temperature. N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is then poured into an ice-water mixture. The precipitated product, 2-amino-5-bromo-4-hydroxy-6-methylpyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Nucleophilic Substitution to Introduce the Hydroxyl Group

The C5-bromo intermediate can then undergo a nucleophilic substitution reaction to introduce the hydroxyl group. This can be achieved through direct hydrolysis, although this may require harsh conditions. A more controlled approach would be to use a protected hydroxyl group, such as a methoxy or benzyloxy group, followed by deprotection.

Experimental Protocol (using a methoxy group):

-

Reaction with Sodium Methoxide: In a sealed tube or a high-pressure reactor, treat 2-amino-5-bromo-4-hydroxy-6-methylpyrimidine with a solution of sodium methoxide in methanol.

-

Heating: Heat the reaction mixture at an elevated temperature. The progress of the reaction should be monitored by TLC or HPLC.

-

Work-up and Isolation: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the crude 2-amino-5-methoxy-4-hydroxy-6-methylpyrimidine is purified by column chromatography or recrystallization.

-

Demethylation: The methoxy group can be cleaved to yield the desired hydroxyl group using reagents such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures, or by heating with hydrobromic acid (HBr).

-

Final Purification: The final product, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, is then purified using standard techniques.

Caption: Proposed pathway for the C5-hydroxylation of the pyrimidine core.

Purification and Characterization

The purification of the final product and intermediates is critical to obtain a compound of high purity.

-

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.

-

Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A suitable eluent system needs to be developed, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

The structural confirmation of the synthesized compounds should be performed using a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the number and types of protons and carbons, and their connectivity.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as N-H, O-H, C=O, and C=N bonds.

Safety Considerations

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium metal: Highly reactive with water and flammable. Handle with care under an inert atmosphere.

-

Bromine: Highly corrosive and toxic. Handle in a fume hood with extreme caution.

-

Boron tribromide and Hydrobromic acid: Highly corrosive and toxic. Handle with appropriate care and in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Perspectives

This technical guide has outlined a scientifically sound and plausible pathway for the synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. While the synthesis of the core 2-amino-4-hydroxy-6-methylpyrimidine is well-established, the introduction of the C5-hydroxyl group requires a multi-step approach. The proposed halogenation followed by nucleophilic substitution and deprotection represents a viable strategy.

Future research could focus on optimizing the reaction conditions for each step to improve yields and reduce the number of purification steps. Additionally, exploring alternative methods for the direct C-H hydroxylation of the C5 position could provide a more atom-economical and efficient synthesis route. The successful synthesis of this molecule will enable the exploration of its biological activities and its potential as a lead compound in drug discovery programs.

References

-

PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available from: [Link]

- Google Patents. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. Available from: [Link]

-

Anis'kova, T. V., Kamneva, I. A., & Egorova, A. Y. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Chemistry of Heterocyclic Compounds, 54(10), 964-971. Available from: [Link]

-

ResearchGate. Synthesis and studies of some substituted pyrimidines. Available from: [Link]

-

Beilstein Journals. Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Available from: [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

-

Pomeisl, K., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Journal of Organic Chemistry, 83(9), 5057-5072. Available from: [Link]

-

Dolenc, M. S., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 421-428. Available from: [Link]

- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

-

ResearchGate. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Available from: [Link]_

-

ResearchGate. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

-

Alzchem Group. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1731. Available from: [Link]

-

Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Available from: [Link]

-

NIH. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Available from: [Link]

-

New World Encyclopedia. Pyrimidine. Available from: [Link]

-

El-Naggar, M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6296. Available from: [Link]

-

Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7243–7255. Available from: [Link]

-

ACS Omega. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. Available from: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 6. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: A Note on Current Research Landscape

To our valued researchers, scientists, and drug development professionals:

In the pursuit of scientific advancement, the thorough characterization of chemical entities is paramount. This guide addresses the chemical properties of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one . However, a comprehensive investigation of publicly accessible scientific literature and chemical databases reveals that while this compound is commercially available, it is not well-documented.

There is a significant scarcity of published data regarding its specific physicochemical properties, spectroscopic analysis, established synthetic protocols, and biological activities. Much of the available research in this structural class is focused on its isomer, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-Methylisocytosine), which has a different substitution pattern and, consequently, distinct chemical characteristics.

This document serves to provide the foundational information that is available for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and to delineate the current knowledge gaps, presenting an opportunity for novel research in the field.

Compound Identification and Core Properties

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is a substituted aminopyrimidine. Aminopyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to nucleic acid bases, making them valuable scaffolds in drug discovery.

The key identifiers for this specific compound are presented below, establishing a baseline for its characterization.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-hydroxy-6-methylpyrimidin-4(3H)-one | [1] |

| CAS Number | 14405-13-1 | [2][3][4][5] |

| Molecular Formula | C₅H₇N₃O₂ | [2][3] |

| Molecular Weight | 141.13 g/mol | [2][3][6] |

| InChI Key | TUJOARNJMDDAHA-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(O)C(=O)N=C(N)N1 | [2] |

Molecular Structure and Tautomerism

A critical aspect of the chemistry of hydroxypyrimidines is the existence of tautomeric forms. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment. For 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, several tautomeric forms are possible, primarily involving keto-enol and amino-imino equilibria.

The predominant tautomer under physiological conditions is likely the keto-amino form depicted in the compound's name, as the amide-like stability within the ring is generally favored. The presence of the C5-hydroxyl group introduces additional possibilities for tautomerization. Understanding this equilibrium is crucial, as the different forms present distinct hydrogen bonding patterns and electronic profiles, which directly impact biological activity and physicochemical properties like solubility.

Caption: Figure 1. A representation of the potential tautomeric forms of the title compound. The precise equilibrium is unconfirmed in the literature.

Projected Methodologies for Characterization

While specific experimental data for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is not available, the following section outlines the authoritative, self-validating protocols that would be required for its full characterization. This serves as a methodological guide for researchers initiating studies on this molecule.

Spectroscopic Analysis Workflow

A combination of spectroscopic techniques is essential for unambiguous structure elucidation. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.

Caption: Figure 2. A logical workflow for the comprehensive spectroscopic characterization of a novel or under-characterized compound.

Detailed Experimental Protocol: NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compound due to its high polarity and its ability to slow the exchange of labile protons on -OH and -NH₂ groups, often allowing them to be observed as distinct signals.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include a singlet for the C6-methyl group, and potentially broad singlets for the C2-amino (-NH₂) and C5-hydroxyl (-OH) protons, in addition to any N-H protons on the pyrimidine ring.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the methyl carbon, and four distinct signals for the pyrimidine ring carbons, including a carbonyl carbon (C4) at a significantly downfield shift.

-

2D NMR (Optional but Recommended): Techniques like HSQC and HMBC would be used to definitively assign proton signals to their directly attached carbons and to establish long-range correlations, confirming the connectivity of the entire molecule.

-

Synthesis and Reactivity

Plausible Synthetic Routes

While a specific, validated synthesis for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is not detailed in the surveyed literature, multicomponent reactions are a common strategy for constructing such pyrimidine scaffolds.[7][8] A plausible approach would involve the condensation of a β-ketoester derivative, an aldehyde, and guanidine hydrochloride.

The synthesis of the closely related 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, for example, has been achieved through a three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[8] Adapting such a strategy would be a logical starting point for the synthesis of the title compound.

Safety and Handling

Safety data for this compound is limited, but GHS hazard statements have been reported by suppliers. Researchers should handle this chemical with appropriate caution, assuming it may be hazardous until proven otherwise.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling Recommendations: Always use this compound within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Future Research Directions

The lack of comprehensive data for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one represents a clear opportunity for foundational chemical research. Key areas for investigation include:

-

Definitive Synthesis: Development and publication of a robust, high-yield synthetic protocol.

-

Full Spectroscopic Characterization: Publication of assigned ¹H, ¹³C, IR, and mass spectra to serve as a reference standard.

-

Physicochemical Profiling: Quantitative determination of solubility in various solvents, pKa, and LogP.

-

X-ray Crystallography: Elucidation of the solid-state structure to confirm tautomeric form and intermolecular interactions.

-

Biological Screening: Evaluation of its activity in relevant assays, particularly those related to kinase inhibition, antiviral, or anticancer research, given the prevalence of the pyrimidine scaffold in these areas.

References

-

Appchem. 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. [Link][2]

-

Acmec Biochemical. 14405-13-1 [2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one]. [Link][3]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

-

Ivy Fine Chemicals. 4(1H)-Pyrimidinone, 2-amino-5-hydroxy-6-methyl-. [Link][5]

-

Štěpánek, P. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF. [Link][7]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G%C3%BCnay-Tan/7926715f3a0c793f7736636735e23970b8956973]([Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubMed. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. [Link][8]

Sources

- 1. 14405-13-1 | 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one - AiFChem [aifchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 14405-13-1[2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one]- Acmec Biochemical [acmec.com.cn]

- 4. chemscene.com [chemscene.com]

- 5. ivychem.com [ivychem.com]

- 6. 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one - [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" CAS number 14405-13-1

An In-depth Technical Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS: 14405-13-1)

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS No. 14405-13-1), a substituted pyrimidine derivative. While the pyrimidine scaffold is of significant interest in medicinal chemistry, this specific isomer is not widely documented in peer-reviewed literature, presenting both a challenge and an opportunity. This document, written for researchers and drug development professionals, synthesizes available data with established chemical principles to deliver a foundational understanding of the molecule. We will cover its core physicochemical properties, propose a reasoned synthetic pathway, detail robust analytical characterization protocols, and discuss its potential biological significance based on the activities of related pyrimidine structures. The guide includes detailed, step-by-step experimental protocols and visual workflows to empower researchers in their investigation of this and similar molecules.

Core Molecular Profile & Physicochemical Properties

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one belongs to the pyrimidinone class of heterocyclic compounds. The pyrimidine ring is a fundamental building block of nucleobases (cytosine, thymine, uracil) and is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The specific substitution pattern of this molecule—an amino group at C2, a hydroxyl at C5, and a methyl at C6—offers unique electronic and steric properties that could influence its biological interactions.

Physicochemical Data

The fundamental properties of a compound are critical for its handling, formulation, and interpretation in biological assays. The data for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 14405-13-1 | [1][2][3] |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [2][4] |

| IUPAC Name | 2-amino-5-hydroxy-6-methylpyrimidin-4(3H)-one | [4] |

| Melting Point | >310 °C (decomposition) | [1] |

| Boiling Point | 300.4±52.0 °C (Predicted) | [1] |

| Density | 1.67±0.1 g/cm³ (Predicted) | [1] |

| InChIKey | TUJOARNJMDDAHA-UHFFFAOYSA-N | [2] |

Tautomerism: A Critical Consideration

Like many hydroxypyrimidines, this molecule is expected to exhibit keto-enol tautomerism. The "hydroxy" form (enol) can exist in equilibrium with the "pyrimidinone" (keto) form. Spectroscopic and biological properties can be heavily influenced by the dominant tautomer in a given environment (e.g., solid state vs. different solvents). For 2-amino-pyrimidin-4-ones, the keto form is generally favored.[5] Understanding this equilibrium is crucial for structural elucidation and interpreting biological data.

Caption: Keto-enol tautomeric equilibrium for the title compound.

Synthesis and Purification Strategy

Proposed Retrosynthetic Pathway

A logical approach involves the reaction of guanidine with a suitably substituted β-ketoester, such as ethyl 2-acetoxyacetoacetate. The acetoxy group serves as a masked hydroxyl group that can be revealed in a subsequent step.

Sources

- 1. chembk.com [chembk.com]

- 2. 14405-13-1[2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one]- Acmec Biochemical [acmec.com.cn]

- 3. arctomsci.com [arctomsci.com]

- 4. 14405-13-1 | 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one - AiFChem [aifchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and its Isomeric Landscape

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Isomeric Complexity in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While seemingly subtle, the positional isomerism of substituents on the pyrimidine ring can drastically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide delves into the molecular structure and characteristics of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one , a specific but sparsely documented isomer.

Due to the limited availability of direct research on this compound, this guide will adopt a comparative approach. We will first provide a comprehensive overview of its well-characterized and commercially available isomer, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). By understanding the synthesis, properties, and analytical methods for this related compound, researchers can establish a robust framework for investigating the more elusive 5-hydroxy isomer. This guide aims to be a foundational resource, highlighting both what is known and where critical knowledge gaps exist, thereby illuminating pathways for future research and development.

Part 1: The Benchmark Isomer: 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5)

This isomer, often found in its tautomeric form 2-amino-6-methylpyrimidin-4(1H)-one, serves as our primary reference point. Its accessibility and extensive characterization provide a solid foundation for understanding the broader class of aminohydroxymethylpyrimidines.

Physicochemical Properties and Tautomerism

2-Amino-4-hydroxy-6-methylpyrimidine is a white to cream-colored powder with a melting point reported to be above 300°C.[1][2] Its molecular formula is C5H7N3O, with a molecular weight of approximately 125.13 g/mol .[3][4]

A critical aspect of its chemistry is keto-enol tautomerism. The equilibrium between the hydroxy and the keto (pyrimidinone) forms can be influenced by the solvent and physical state.[5][6] This phenomenon is crucial as it impacts the molecule's spectroscopic signature and its interactions in biological systems.

Diagram: Tautomeric Equilibrium

Caption: Keto-enol tautomerism of 2-Amino-4-hydroxy-6-methylpyrimidine.

Synthesis Protocols

The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is well-documented, with common methods involving the condensation of a three-carbon precursor with guanidine.

Protocol 1: Synthesis from Ethyl Acetoacetate and Guanidine

This is a classic and efficient method for constructing the pyrimidine ring.

Step-by-Step Methodology:

-

Guanidine Solution Preparation: Dissolve guanidine (e.g., from guanidine hydrochloride treated with a base like sodium ethoxide) in an appropriate solvent mixture, such as acetone/ethanol.

-

Condensation Reaction: Slowly add a solution of ethyl acetoacetate to the guanidine solution.

-

Reaction Execution: Stir the mixture at room temperature for several hours (e.g., 10 hours) to allow for the condensation and cyclization to occur.

-

Product Isolation: The solid product that precipitates out of the reaction mixture is isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetic acid, to yield colorless crystals of 2-amino-4-hydroxy-6-methylpyrimidine.[1]

Causality: This reaction leverages the nucleophilicity of the guanidine nitrogens attacking the electrophilic carbonyl carbons of ethyl acetoacetate, followed by an intramolecular condensation to form the stable heterocyclic ring.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this molecule.

| Analytical Technique | Key Observations and Parameters | Reference |

| ¹H NMR | Chemical shifts corresponding to -OH, -NH₂, pyrimidine ring proton, and -CH₃ protons. For example, in CDCl₃: ~11.09 ppm (OH), ~5.92 ppm (NH₂), ~5.14 ppm (Ar-H), ~2.14 ppm (CH₃). | [5] |

| ¹³C NMR | Signals for the carbon atoms in the pyrimidine ring and the methyl group. In CDCl₃: ~162.3, 161.1, 155.3, 102.5, 23.9 ppm. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O, and C=N functional groups. | [5] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. The expected molecular ion peak [M+] is at m/z 125. | [5] |

| UV-Vis Spectroscopy | Identification of the wavelength of maximum absorbance (λmax) in a suitable UV-grade solvent like ethanol or methanol. | [5] |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used for separation and quantification, often with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid. | [7] |

Protocol 2: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized batch of 2-amino-4-hydroxy-6-methylpyrimidine.

Step-by-Step Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

UV-Vis: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a UV-grade solvent (e.g., ethanol) and make further dilutions as necessary.[5]

-

MS: Prepare a dilute solution in a solvent compatible with the ionization source (e.g., methanol for ESI).

-

-

Data Acquisition:

-

Data Analysis: Compare the obtained spectra with literature data or reference standards to confirm the structure.

Applications in Research and Development

2-Amino-4-hydroxy-6-methylpyrimidine and its derivatives are of significant interest in several areas:

-

Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities.[8]

-

Antimicrobial Research: Pyrimidine derivatives have been explored for their antibacterial and antifungal properties.

-

Internal Standard: Due to its chemical properties, it can be used as an internal standard in chromatographic methods, such as GC-MS, for the quantification of structurally related compounds like pesticide metabolites.

Part 2: The Target Molecule: 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS 14405-13-1)

Direct and detailed information on this specific isomer is notably scarce in readily available scientific literature. This section will consolidate the known information and propose logical scientific directions based on general principles of pyrimidine chemistry.

Known Properties and Data

-

Molecular Formula: C₅H₇N₃O₂

-

CAS Number: 14405-13-1

Beyond these basic identifiers, detailed experimental data on its physicochemical properties, spectral characteristics, and biological activity are not extensively published. The presence of the additional hydroxyl group at the 5-position compared to the 4-hydroxy isomer is expected to significantly alter its properties:

-

Polarity and Solubility: The 5-hydroxy isomer is likely to be more polar and may exhibit different solubility profiles.

-

Acidity: The electronic effect of the hydroxyl group at the 5-position will influence the pKa of the molecule.

-

Hydrogen Bonding: The additional hydroxyl group provides another site for hydrogen bonding, which will affect its crystal lattice structure and interactions with biological macromolecules.

Proposed Synthesis Strategies

Strategy 1: Synthesis from a Precursor with a 5-Position Functional Group

A plausible approach involves starting with a pyrimidine ring that is already functionalized at the 5-position, which can then be converted to a hydroxyl group.

Hypothetical Step-by-Step Methodology:

-

Starting Material: Begin with a compound like 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one.

-

Hydroxylation: Introduce the hydroxyl group at the 5-position. This can be a challenging step and may require specialized conditions, such as a nucleophilic substitution reaction, potentially using a protected hydroxyl group that is later deprotected. A common method for creating 5-hydroxypyrimidines involves the demethylation of a 5-methoxypyrimidine precursor using a strong base like potassium hydroxide at high temperatures.[5]

-

Purification: The final product would require purification, likely using column chromatography due to the potential for side products and the increased polarity of the target molecule.[5]

Diagram: Hypothetical Synthesis Path

Caption: A proposed route for the synthesis of the 5-hydroxy isomer.

Potential Biological Significance and Research Directions

The biological role of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is largely unexplored. However, its structure suggests several avenues for investigation:

-

Metabolite Identification: It could be a metabolite of other pyrimidine-based drugs or xenobiotics. The hydroxylation of aromatic rings is a common metabolic transformation.

-

Enzyme Inhibition: The pyrimidine core is present in many enzyme inhibitors. The specific substitution pattern of this isomer could confer selectivity for certain kinases or other enzymes.

-

Nucleoside Analogs: As a modified pyrimidine base, it could be investigated as a building block for synthetic nucleoside analogs with potential antiviral or anticancer activity.

Self-Validating Research Workflow:

-

Synthesis and Confirmation: The first and most critical step is to successfully synthesize and unambiguously confirm the structure of the molecule using high-resolution mass spectrometry and 1D/2D NMR techniques.

-

Physicochemical Profiling: Characterize its solubility, pKa, and LogP to understand its drug-like properties.

-

In Vitro Screening: Screen the compound against a panel of relevant biological targets (e.g., kinases, polymerases) and in various cell-based assays (e.g., cytotoxicity, antiviral) to identify any biological activity.

-

Comparative Analysis: Directly compare its activity and properties to the 4-hydroxy isomer to understand the structure-activity relationship (SAR) related to the hydroxyl group's position.

Conclusion: A Call for Further Investigation

This guide has illuminated the current state of knowledge regarding 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one by leveraging the extensive data available for its 4-hydroxy isomer. While the 4-hydroxy compound is a well-characterized tool for various chemical and biological applications, the 5-hydroxy isomer represents a frontier with significant untapped research potential. The proposed synthetic strategies and research directions provide a logical framework for scientists to begin exploring this molecule. Unraveling the unique properties and biological activities of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one could lead to new discoveries in medicinal chemistry and drug development.

References

-

2-AMINO-4-HYDROXY-5-NITRO-6-METHYL-PYRIMIDINE. ChemBK. Available from: [Link]

-

2-Amino-6-methylpyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available from: [Link]

-

Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available from: [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. Available from: [Link]

-

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H). AbacipharmTech. Available from: [Link]

-

Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed). Available from: [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. Available from: [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. Alzchem Group. Available from: [Link]

-

4(1H)-Pyrimidinone, 2-amino-5-hydroxy-6-methyl-. Ivy Fine Chemicals. Available from: [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

Spectroscopic Characterization of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS No. 14405-13-1). This pyrimidinone derivative is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

A Note on Data Availability: Direct experimental spectroscopic data for 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is not widely available in public databases. Therefore, this guide utilizes a combination of experimental data from the closely related analog, 2-amino-6-methylpyrimidin-4(1H)-one, and predictive methodologies to forecast the spectral characteristics of the title compound. This approach allows for a robust, albeit predictive, structural elucidation.

Molecular Structure and Tautomerism

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, like many hydroxy-substituted pyrimidines, can exist in tautomeric forms. The predominant form is the keto-enol tautomerism between the pyrimidin-4(1H)-one and the pyrimidin-4-ol. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily consider the pyrimidin-4(1H)-one tautomer, which is generally favored in the solid state and in many common NMR solvents.

Caption: Tautomeric equilibrium of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one in DMSO-d₆ is summarized in the table below. The predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Methyl) | ~ 2.1 | Singlet | 3H |

| -NH₂ (Amino) | ~ 6.5 - 7.5 | Broad Singlet | 2H |

| -OH (Hydroxy) | ~ 8.0 - 9.0 | Broad Singlet | 1H |

| -NH (Ring) | ~ 10.5 - 11.5 | Broad Singlet | 1H |

Interpretation:

-

Methyl Protons (-CH₃): The methyl group at the C6 position is expected to appear as a singlet in the upfield region, typically around 2.1 ppm.

-

Amino Protons (-NH₂): The protons of the amino group at the C2 position are expected to give a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.

-

Hydroxy Proton (-OH): The hydroxyl group at the C5 position will also likely appear as a broad singlet. Its chemical shift is sensitive to hydrogen bonding.

-

Ring Proton (-NH): The proton on the ring nitrogen is expected to be the most deshielded, appearing as a broad singlet at a high chemical shift value.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~ 20 |

| C5 | ~ 120 - 130 |

| C6 | ~ 150 |

| C2 | ~ 155 |

| C4 | ~ 160 |

Interpretation:

-

Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded, appearing at the lowest chemical shift.

-

Ring Carbons (C2, C4, C5, C6): The carbons within the pyrimidine ring are all in different electronic environments. The C4 carbon, being a carbonyl carbon, is expected to be the most deshielded. The C2 and C6 carbons, bonded to nitrogen atoms, will also be significantly deshielded. The C5 carbon, attached to the hydroxyl group, will have a chemical shift influenced by the electron-donating nature of the hydroxyl group.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., zg30).[1]

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

-

A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted IR Spectral Data

The predicted key IR absorption bands for 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one are listed below. These predictions are based on the analysis of similar pyrimidinone derivatives.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretching (amino), O-H stretching (hydroxy) | Strong, Broad |

| 3100 - 3200 | N-H stretching (ring) | Medium |

| 2850 - 2950 | C-H stretching (methyl) | Medium |

| ~ 1650 | C=O stretching (carbonyl) | Strong |

| ~ 1600 | C=C and C=N stretching (ring) | Medium to Strong |

| ~ 1450 | C-H bending (methyl) | Medium |

| 1200 - 1350 | C-N stretching | Medium |

Interpretation:

-

The broad band in the 3300-3500 cm⁻¹ region is characteristic of N-H and O-H stretching vibrations, often broadened due to hydrogen bonding.

-

The strong absorption around 1650 cm⁻¹ is a key indicator of the carbonyl (C=O) group of the pyrimidinone ring.

-

The presence of bands in the 1600 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Step-by-step workflow for acquiring an IR spectrum using the ATR method.

Detailed Steps:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (C₅H₇N₃O₂), the expected mass spectral data is as follows:

-

Molecular Weight: 141.13 g/mol

-

Expected Molecular Ion [M]⁺: m/z 141

-

Expected [M+H]⁺ (in ESI+): m/z 142

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals.

Caption: A simplified predicted fragmentation pathway for 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one.

Interpretation:

-

The molecular ion peak at m/z 141 should be observable.

-

Common fragmentation pathways for pyrimidinones can include the loss of carbon monoxide (CO), isocyanic acid (HNCO), or a methyl radical (•CH₃). The relative intensities of these fragment ions will depend on the ionization method and energy.

Experimental Protocol for Mass Spectrometry (ESI)

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The structural elucidation of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is scarce, this guide provides a robust framework for its characterization based on predictive methods and data from closely related analogs. The provided protocols offer standardized procedures for acquiring high-quality spectroscopic data. For definitive structural confirmation, the synthesis and isolation of the compound followed by the acquisition of experimental spectra are recommended.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Aziz, J., & Halim, H. (2022). Deciding which is the best NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings, 2454(1), 040008.

- Kwan, E. K., & Liu, Y. (2015). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine [FTIR]. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(2), 1085-1090.

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.

- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

-

Chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- [13C NMR]. Retrieved from [Link]

Sources

A Technical Guide to the Biological Potential of the 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one Scaffold

Executive Summary: The pyrimidine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1][2] This guide focuses on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a specific pyrimidine derivative, exploring its potential not as a standalone therapeutic but as a versatile chemical building block for synthesizing novel drug candidates. While direct biological data on this specific molecule is limited, extensive research on its close analogs and derivatives reveals significant potential across several therapeutic areas. Derivatives synthesized from the core 2-amino-4-hydroxy-6-methylpyrimidine structure have demonstrated promising anticancer, antimicrobial, and antiviral activities.[3] This document serves as a technical overview for researchers and drug development professionals, detailing the established biological activities of these derivatives, outlining proven synthetic and experimental protocols, and identifying key mechanisms of action to guide future discovery efforts.

Introduction to the Pyrimidine Scaffold

The pyrimidine heterocycle is a cornerstone of life, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a "fortunate scaffold" in medicinal chemistry, leading to the development of drugs across a wide range of applications, including anticancer (5-Fluorouracil), antiviral (Zidovudine), and antibacterial (Trimethoprim) therapies.[1][4] The ability of the pyrimidine core to interact with the synthesis and function of nucleic acids and enzymes makes it a privileged structure for drug design.[1][5]

Chemical Properties of the Core Compound

The subject of this guide, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one , is a substituted pyrimidine with the following key identifiers:

| Property | Value | Source(s) |

| CAS Number | 14405-13-1 | |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol |

This compound is structurally related to the more extensively studied 2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5), which serves as a common starting material for the synthesis of bioactive derivatives.[3][6][7] The primary distinction is the additional hydroxyl group at the 5-position, which provides an additional site for chemical modification, potentially influencing solubility, hydrogen bonding, and interaction with biological targets.

Rationale for Investigation: A Versatile Synthetic Building Block

The true potential of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one lies in its utility as a chemical intermediate.[3][7] Its amino and hydroxyl groups are reactive sites that allow for the construction of more complex molecules and fused heterocyclic systems.[6] Researchers have successfully used the closely related 2-amino-4-hydroxy-6-methylpyrimidine to synthesize a variety of derivatives, including Schiff bases, formazans, oxazepines, and β-lactams, each with distinct biological profiles.[6][8] This synthetic tractability is the primary driver for its investigation in drug discovery.

Potential Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][9][10] Its derivatives function through diverse mechanisms, including the inhibition of critical enzymes like dihydrofolate reductase, protein kinases, and cyclin-dependent kinases (CDKs), thereby disrupting cancer cell proliferation and survival.[3][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effect of pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth and signaling. Aberrant kinase activity is a hallmark of many cancers.[3]

2.1.1 Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various solid tumors, including bladder and hepatocellular carcinoma, making them a compelling therapeutic target.[11][12] Pyrimidine-based molecules have been designed as potent and selective FGFR inhibitors.[11] These inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing the phosphorylation cascade that drives tumor growth.

The selectivity of these inhibitors is a critical aspect of their design. For example, structure-based drug design has yielded pyrimidine derivatives that are highly selective for FGFR3 over other kinases like VEGFR2, which is crucial for minimizing off-target effects.[11] Molecular modeling suggests that specific interactions with amino acid residues in the kinase's back pocket can confer this high selectivity.[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The foundational experiment to assess anticancer potential is the evaluation of a compound's cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

Causality: This protocol is chosen for its reliability and high-throughput nature. It measures the metabolic activity of cells, which is a proxy for cell viability. A reduction in the conversion of MTT to formazan by mitochondrial dehydrogenases in treated cells, compared to an untreated control, indicates cytotoxicity.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Potential Antimicrobial Activity

With the rise of multidrug-resistant bacteria, there is an urgent need for novel antimicrobial agents.[5] Pyrimidine derivatives have been a focus of this research due to their diverse mechanisms of action and their presence in many endogenous substances, allowing for interaction with bacterial enzymes and genetic material.[5][13]

Synthesis and Evaluation of Formazan Derivatives

One successful strategy involves converting the 2-amino-4-hydroxy-6-methylpyrimidine core into formazan derivatives, which have shown notable antibacterial activity.[8]

3.1.1 Synthetic Protocol: From Pyrimidine to Formazan

This multi-step synthesis demonstrates the utility of the pyrimidine core as a scaffold. The process involves creating progressively more complex intermediates.

Causality: This synthetic route is designed to introduce the formazan moiety (-N=N-C=N-N-), a known pharmacophore with a wide range of biological activities, onto the pyrimidine scaffold. Each step adds a functional group necessary for the final coupling reaction.

Methodology:

-

Step 1: Acetamide Formation: React 2-amino-4-hydroxy-6-methylpyrimidine with chloroacetyl chloride in dry benzene at room temperature to form 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[8]

-

Step 2: Hydrazide Formation: Treat the resulting acetamide with hydrazine hydrate at room temperature to yield 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[8]

-

Step 3: Schiff Base Formation: Condense the hydrazide with an appropriate aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under reflux to form the corresponding Schiff base.[8]

-

Step 4: Formazan Synthesis: Prepare a diazonium salt from an aromatic amine (e.g., 4-nitroaniline). Add this salt dropwise to a cooled solution (0-5°C) of the Schiff base. The resulting coupling reaction yields the final formazan derivative.[8]

Experimental Protocol: Agar Well Diffusion for Antibacterial Screening

This is a standard, qualitative method to screen compounds for antibacterial activity.

Causality: The principle behind this assay is that an active compound will diffuse from the well into the agar and inhibit the growth of a seeded bacterial lawn, creating a clear "zone of inhibition." The diameter of this zone provides a relative measure of the compound's potency.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar.

-

Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Summary: Antibacterial Activity of Pyrimidine-Derived Formazans

The following table summarizes representative results for formazan derivatives tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

| Compound ID | Substitution Pattern | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Reference |

| C1 | 1-(4-nitrophenyl)formazan | 25.5 | 31 | [8] |

| C2 | 1-(pyrimidin-2-yl)formazan | 17 | 0 | [8] |

| C7 | 1-(4,6-dimethylpyrimidin-2-yl)formazan | 7 | 28 | [8] |

| C3 | 1-(3-hydroxyphenyl)formazan | 9 | 0 | [8] |

| (Data adapted from Shakir and Adnan, 2020. Activity is often ranked qualitatively: +++ for strong, ++ for moderate, + for slight, - for inactive)[8] |

Insight: The data shows that substitutions on the formazan ring dramatically influence both the potency and the spectrum of activity. For instance, the 4-nitrophenyl derivative (C1) is highly active against both bacterial types, whereas the pyrimidin-2-yl derivative (C2) is only moderately active against S. aureus. This highlights the importance of structure-activity relationship (SAR) studies in optimizing antimicrobial leads.[5]

Potential Antiviral Activity

The pyrimidine nucleus is a key component of many established antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[2][14] Derivatives of 2-aminopyrimidine have been explored for activity against a wide range of viruses, including herpes simplex virus (HSV), influenza, and HIV.[14]

Experimental Workflow: Plaque Reduction Assay

To quantify the antiviral activity of a compound, a plaque reduction assay is the gold standard.

Causality: This assay measures the ability of a compound to prevent a virus from infecting, replicating, and spreading to adjacent cells, which forms a visible "plaque" in a cell monolayer. A reduction in the number or size of plaques in the presence of the compound indicates antiviral efficacy.

Conclusion and Future Directions

While 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one itself is not presented as a drug, the extensive body of research on its close chemical relatives firmly establishes the value of this pyrimidine scaffold in medicinal chemistry. The demonstrated success in synthesizing derivatives with potent anticancer, antimicrobial, and antiviral activities underscores its role as a privileged starting material for drug discovery.

Future research should focus on:

-

Targeted Synthesis: Leveraging the hydroxyl group at the 5-position to create novel derivatives and explore new structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases or bacterial enzymes) for the most active compounds.

-

In Vivo Evaluation: Advancing lead compounds identified from in vitro screens into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

-

Combinatorial Chemistry: Using the pyrimidine core to generate large libraries of derivatives for high-throughput screening against a wider array of biological targets.

By applying the synthetic and experimental frameworks outlined in this guide, researchers can effectively harness the potential of the 2-amino-pyrimidin-4-one scaffold to develop the next generation of therapeutic agents.

References

-

Al-Otaibi, M., Al-Zahrani, N., & El-Emam, A. (2020). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial and Anti-Inflammatory Agents. Molecules, 25(15), 3443. Available at: [Link]

-

Biernat, M., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Journal of Molecular Structure, 1217, 128400. Available at: [Link]

-

Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Chemical and Pharmaceutical Research, 14(3), 33-40. Available at: [Link]

-

Sravani, D. C., & Srilakshmi, M. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT), 9(12). Available at: [Link]

-

Patel, H., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 13(3), 1-10. Available at: [Link]

-

Papaconstantinou, A. D., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6543. Available at: [Link]

-

Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2165. Available at: [Link]

-

Kumar, A., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Journal of Drug Delivery and Therapeutics, 13(4), 1-10. Available at: [Link]

-

Ahmad, I., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. Available at: [Link]

-

Kuriwaki, I., et al. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Bioorganic & Medicinal Chemistry, 28(10), 115453. Available at: [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. Available at: [Link]

-

El-Sayed, M. T., et al. (2021). Design, synthesis and biological evaluations of a series of Pyrido[1,2-a] pyrimidinone derivatives as novel selective FGFR inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

-

Wu, P., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3031-3051. Available at: [Link]

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]

-

Zhang, Y., et al. (2018). Structures of some representative selective FGFR inhibitors. ResearchGate. Available at: [Link]

-

Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 54-60. Available at: [Link]

-

Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2439-2444. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5734. Available at: [Link]

-

Patel, D. A., et al. (2023). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. Available at: [Link]

-

Bakunov, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. Pharma Focus Asia. Available at: [Link]

-

Ghorab, M. M., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 1-15. Available at: [Link]

-

Gobouri, A. A., et al. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

El-Sayed, M. T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10657-10672. Available at: [Link]

-

Alzchem Group. 2-Amino-4-hydroxy-6-methylpyrimidine. Alzchem Group. Available at: [Link]

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. wjarr.com [wjarr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-4-hydroxy-6-methylpyrimidine | Alzchem Group [alzchem.com]

- 8. impactfactor.org [impactfactor.org]

- 9. ijrpr.com [ijrpr.com]

- 10. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sci.hxyx.com [sci.hxyx.com]